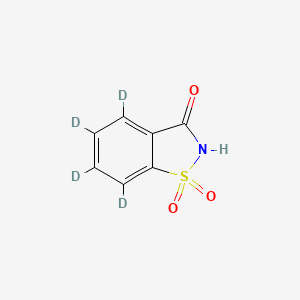

Saccharine-d4

Vue d'ensemble

Description

Saccharin-d4 is a deuterium-labeled derivative of saccharin, an artificial sweetener widely used in the food industry. Saccharin itself is known for being a non-caloric sweetener, approximately 300-400 times sweeter than sucrose. Saccharin-d4 is primarily used in scientific research as a tracer molecule due to its stable isotopic labeling, which allows for precise tracking in various chemical and biological processes .

Applications De Recherche Scientifique

Saccharin-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer molecule in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

Biology: Employed in metabolic studies to track the distribution and transformation of saccharin in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of saccharin and its derivatives.

Industry: Applied in quality control processes to ensure the purity and consistency of saccharin-containing products

Mécanisme D'action

Target of Action

Saccharin-d4, a deuterium-labeled variant of saccharin, primarily targets the sweet taste receptors (STRs) in the body . These receptors play a crucial role in the perception of sweetness and are involved in various physiological processes, including the regulation of glucose homeostasis and energy balance .

Mode of Action

Saccharin-d4 interacts with its targets, the STRs, leading to changes in cellular signaling pathways . It is known to activate the phospholipase C (PLC) signaling cascade, which results in calcium influx and vesicular exocytosis of insulin . This interaction and the resulting changes are similar to those observed with natural sweeteners .

Biochemical Pathways

The activation of STRs by saccharin-d4 affects several biochemical pathways. One of the key pathways influenced is the JAK/STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response . Saccharin-d4 also impacts the PLC signaling cascade, leading to calcium influx and insulin secretion .

Pharmacokinetics

Factors such as protein binding, glomerular filtration rate (GFR), and tubular secretion are important in determining saccharin clearance . Saccharin’s clearance is consistently higher than the GFR, indicating the involvement of tubular secretion in its renal elimination .

Result of Action

The molecular and cellular effects of Saccharin-d4’s action are primarily observed in its ability to stimulate insulin secretion . This is achieved through the activation of the PLC signaling cascade, leading to calcium influx and the vesicular exocytosis of insulin . The effects of saccharin also partially require transient receptor potential cation channel M5 (TRPM5) activity .

Action Environment

The action, efficacy, and stability of Saccharin-d4 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds, such as other sweeteners, can have a synergistic effect on the sweetness perceived when saccharin is consumed .

Analyse Biochimique

Biochemical Properties

Saccharin-d4, like its parent compound saccharin, is believed to interact with various biomolecules. It is known that saccharin is an orally active, non-caloric artificial sweetener that has bacteriostatic and microbiome-modulating properties

Cellular Effects

Studies on saccharin have shown that it can have effects on various types of cells and cellular processes . For instance, saccharin has been found to kill human cancer cells

Molecular Mechanism

Saccharin, its parent compound, is known to act as a catalyst for a wide variety of organic transformations

Temporal Effects in Laboratory Settings

Saccharin, its parent compound, is known for its stability and can be used in hot beverages and in food processing that involves the application of high temperatures

Dosage Effects in Animal Models

Studies on saccharin have shown that it can induce bladder tumors in male rats when administered at high doses over two generations

Metabolic Pathways

Saccharin, its parent compound, is known to be mostly unmetabolized in animal species and humans

Méthodes De Préparation

The synthesis of Saccharin-d4 involves the incorporation of deuterium atoms into the saccharin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process. Industrial production methods for saccharin itself involve the oxidation of o-toluenesulfonamide or the reaction of anthranilic acid with sulfur dioxide and chlorine, followed by cyclization .

Analyse Des Réactions Chimiques

Saccharin-d4, like saccharin, can undergo various chemical reactions, including:

Oxidation: Saccharin can be oxidized to form saccharin sulfonic acid.

Reduction: Reduction of saccharin can yield saccharin amine.

Substitution: Saccharin can participate in substitution reactions, such as halogenation, where halogen atoms replace hydrogen atoms on the saccharin ring.

Condensation: Saccharin can undergo condensation reactions to form various derivatives, such as N-acyl saccharin.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Saccharin-d4 can be compared to other artificial sweeteners such as aspartame, sucralose, and acesulfame potassium. Unlike saccharin-d4, these sweeteners do not contain deuterium and have different chemical structures and properties:

Aspartame: A dipeptide composed of aspartic acid and phenylalanine, known for its caloric content and instability at high temperatures.

Sucralose: A chlorinated derivative of sucrose, known for its high stability and non-caloric nature.

Acesulfame Potassium: A potassium salt of a synthetic organic acid, known for its high sweetness intensity and stability under heat and acidic conditions.

Saccharin-d4’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for research applications requiring precise tracking and analysis.

Activité Biologique

Saccharin-d4 is a deuterated form of saccharin, a widely used artificial sweetener known for its various biological activities. This article explores the biological activity of saccharin-d4, focusing on its antibacterial, anticancer properties, and metabolic effects, supported by data tables and relevant case studies.

Overview of Saccharin-d4

Saccharin (1,2-benzothiazole-3-one-1,1-dioxide) is a synthetic sweetener that has been extensively studied for its pharmacological properties. The deuterated variant, saccharin-d4, is used in research to trace metabolic pathways and interactions due to its unique isotopic signature.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of saccharin and its derivatives. According to research published in Nature:

- Inhibition Zones : Saccharin derivatives exhibited significant antibacterial activity against various strains of bacteria. For example, certain analogs displayed inhibition zone diameters ranging from 30 to 35 mm against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|---|

| Saccharin-d4 | Staphylococcus aureus | 30 |

| Saccharin-d4 | Escherichia coli | 35 |

This suggests that saccharin-d4 may possess similar or enhanced antibacterial properties compared to its parent compound.

Anticancer Properties

Saccharin and its derivatives have also been investigated for their anticancer effects. A study indicated that saccharin can inhibit cell proliferation in certain cancer cell lines:

- Cell Lines Tested : Various cancer cell lines were treated with saccharin-d4, resulting in a notable decrease in cell viability.

- Mechanism of Action : Molecular docking studies suggest that saccharin-d4 binds effectively to proteins involved in apoptosis pathways, potentially enhancing its anticancer efficacy .

Metabolic Effects

Research has shown that saccharin can influence metabolic processes:

- Adipogenesis : A study demonstrated that saccharin stimulates adipogenesis in mouse and human precursor cells. This effect was linked to the activation of the Akt signaling pathway .

- Lipolysis Suppression : In mature adipocytes, saccharin treatment suppressed lipolysis even in the presence of forskolin, indicating a complex interaction with metabolic pathways .

Summary of Metabolic Findings

| Effect | Observation |

|---|---|

| Adipogenesis | Increased in precursor cells |

| Lipolysis | Suppressed in mature adipocytes |

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of saccharin-d4:

- Toxicity Studies : Long-term toxicity studies in rats showed no significant adverse effects related to kidney or liver functions at high doses .

- Human Metabolism : A study measuring saccharin metabolites in urine indicated rapid absorption and excretion patterns, suggesting efficient metabolic processing .

Propriétés

IUPAC Name |

4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NS2(=O)=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676138 | |

| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189466-17-8 | |

| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.